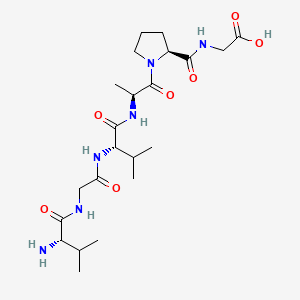

Val-Gly-Val-Ala-Pro-Gly

説明

Val-Gly-Val-Ala-Pro-Gly, also known as this compound, is a useful research compound. Its molecular formula is C22H38N6O7 and its molecular weight is 498.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of the compound Val-Gly-Val-Ala-Pro-Gly, also known as 04V1QPJ5TW, are fibroblasts and monocytes . These cell types play crucial roles in the body’s immune response and wound healing processes. Fibroblasts are responsible for producing the extracellular matrix and collagen, which are essential for tissue repair. Monocytes, on the other hand, are a type of white blood cell that can differentiate into macrophages and dendritic cells to combat infections .

Mode of Action

This compound interacts with its targets by acting as a chemotactic agent . This means that it can induce directed cell movement, guiding fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . The compound achieves this by binding to specific receptors on the surface of these cells, triggering a series of intracellular events that lead to cell movement .

Biochemical Pathways

The chemotactic activity of this compound affects several biochemical pathways. It stimulates the release of matrix metalloproteinase 1 (collagenase) from vascular smooth muscle cells . This enzyme is involved in the breakdown of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling . The compound may also induce angiogenesis, the formation of new blood vessels, which is essential for wound healing and tissue regeneration .

Result of Action

The result of this compound’s action is the directed movement of fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . This can lead to enhanced wound healing and tissue repair, as these cells play crucial roles in these processes .

生化学分析

Biochemical Properties

Val-Gly-Val-Ala-Pro-Gly is known for its chemotactic properties, particularly in attracting fibroblasts and monocytes . This peptide sequence interacts with various biomolecules, including elastin and tropoelastin, contributing to the structural integrity and function of connective tissues. The interaction between this compound and elastin is mediated by specific binding sites, which facilitate the assembly and cross-linking of elastin fibers. Additionally, this compound can interact with cell surface receptors, influencing cell adhesion and migration.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to promote the adhesion and migration of fibroblasts and smooth muscle cells . This peptide sequence influences cell signaling pathways, including those involved in cell proliferation and differentiation. This compound can also modulate gene expression, leading to changes in the production of extracellular matrix components and other proteins involved in tissue remodeling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this peptide sequence remains stable under physiological conditions, allowing it to exert its effects over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and extracellular matrix production. These temporal effects are important for understanding the potential therapeutic applications of this compound in tissue engineering and regenerative medicine.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide sequence can promote cell adhesion and migration, enhancing tissue repair and regeneration. At high doses, this compound may exhibit toxic or adverse effects, including inflammation and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to extracellular matrix synthesis and degradation. This peptide sequence interacts with enzymes such as elastase and matrix metalloproteinases, which regulate the turnover of elastin and other extracellular matrix components . This compound can also influence metabolic flux and metabolite levels, contributing to its effects on tissue remodeling and repair.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in areas of tissue remodeling and repair. The peptide sequence can also be internalized by cells through receptor-mediated endocytosis, allowing it to exert its effects on intracellular signaling pathways and gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This peptide sequence can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound may localize to the extracellular matrix, where it interacts with elastin and other matrix components. Additionally, this compound can be found in the cytoplasm and nucleus, where it influences intracellular signaling and gene expression .

生物活性

Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a pentapeptide derived from elastin, a key protein in connective tissues. This compound has garnered attention for its significant biological activities, particularly in relation to cell chemotaxis and elastin synthesis. This article provides an overview of the biological activity of VGVAPG, supported by data tables and relevant research findings.

Overview of Biological Activity

VGVAPG exhibits notable chemotactic activity , primarily attracting fibroblasts and monocytes. Research indicates that this peptide can elicit a chemotactic response comparable to other well-known factors, such as platelet-derived growth factor (PDGF) for fibroblasts and formyl-methionyl-leucyl-phenylalanine (fMLP) for monocytes. The optimal concentration for this activity is approximately M .

Chemotactic Activity

The chemotactic properties of VGVAPG have been extensively studied. Key findings include:

- Fibroblast Response : VGVAPG significantly attracts fibroblasts, with studies showing that its chemotactic activity is substantial relative to other factors .

- Monocyte Response : Similar responses have been observed in monocytes, where the peptide's activity was selectively blocked by antibodies against elastin, indicating a specific interaction with elastin-derived peptides .

- Differentiation Requirement : Non-elastin producing fibroblasts showed no chemotactic response to VGVAPG until they underwent matrix-induced differentiation, highlighting the peptide's role in tissue remodeling and repair .

Enhancement of Elastin Synthesis

Recent studies have also demonstrated that VGVAPG can enhance elastin synthesis in fibroblasts:

- Cell Culture Studies : In vitro experiments indicated that the presence of VGVAPG promotes the synthesis of tropoelastin, which is essential for forming functional elastin fibers .

- Pro-Gly Influence : The related peptide Pro-Gly, derived from elastin hydrolysate, was found to significantly enhance elastin synthesis in human dermal fibroblasts (NHDF) without affecting cell proliferation, suggesting a targeted role in extracellular matrix production rather than cellular growth .

Table 1: Chemotactic Activity of VGVAPG

| Cell Type | Optimal Concentration (M) | Relative Activity (%) | Reference |

|---|---|---|---|

| Fibroblasts | 50% relative to PDGF | ||

| Monocytes | 60% relative to fMLP |

Table 2: Effects of Pro-Gly on Elastin Synthesis

| Treatment Concentration (μg/mL) | Tropoelastin Level (ng/mL) | Statistical Significance |

|---|---|---|

| 0 | Control | - |

| 0.1 | Significantly increased | p < 0.05 |

| 1 | Significantly increased | p < 0.05 |

| 10 | Significantly increased | p < 0.05 |

Case Studies

- Human Clinical Trials : A study by Tajima et al. involved healthy volunteers ingesting elastin hydrolysate, which resulted in detectable levels of Pro-Gly in peripheral blood. This suggests that dietary intake of elastin can influence systemic levels of bioactive peptides and enhance elastin synthesis in tissues .

- In Vitro Studies : Research has shown that fibroblasts treated with VGVAPG exhibit increased production of tropoelastin when compared to untreated controls, confirming the peptide's role in promoting extracellular matrix components essential for skin elasticity and repair .

科学的研究の応用

Scientific Applications of Val-Gly-Val-Ala-Pro-Gly

This compound (VGVAPG) is a repeating peptide sequence found in elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels . Research has shown that VGVAPG and similar elastin-derived peptides have several biological activities, making them potentially useful in various scientific and medical applications .

Chemotactic Activity

VGVAPG has been shown to be chemotactic for fibroblasts and monocytes, meaning it can attract these cells .

- Fibroblasts and Monocytes VGVAPG’s optimal activity occurs at approximately 10<sup>-8</sup> M concentration, and its chemotactic activity is substantial, at least half or greater than the maximum responses to other chemotactic factors like platelet-derived growth factor for fibroblasts and formyl-methionyl-leucyl-phenylalanine for monocytes .

- Blocking Experiments The possibility that VGVAPG sequences contain at least part of the chemotactic activity in tropoelastin and elastin peptides is supported by experiments showing that a polyclonal antibody to bovine elastin selectively blocked the fibroblast and monocyte chemotactic activity of both elastin-derived peptides and VGVAPG . Additionally, monocyte chemotaxis to VGVAPG was selectively blocked by pre-exposing the cells to elastin peptides .

- Cell Differentiation Undifferentiated bovine ligament fibroblasts, which can undergo chemotaxis to platelet-derived growth factor, do not show chemotactic responsiveness to either VGVAPG or elastin peptides until after matrix-induced differentiation and the beginning of elastin synthesis . These findings suggest that small synthetic peptides can replicate the chemotactic activity associated with elastin-derived peptides and tropoelastin .

Elastin Synthesis

VGVAPG can enhance elastin synthesis and the proliferation of fibroblasts .

- Elastin Hydrolysate Elastin hydrolysate has apparent beneficial effects, and Pro-Gly, a food-derived peptide, is found in human blood after oral ingestion .

- Pro-Gly Effects Elastin synthesis by normal human dermal fibroblasts (NHDF) was significantly enhanced by adding 0.1 to 10 μg/mL of Pro-Gly after 72 hours of incubation. However, Pro-Gly did not affect the proliferation of NHDF cultured in DMEM containing 1% FBS on plastic plates or mouse primary fibroblasts on collagen gel .

- Mechanism Pro-Gly could be produced by the degradation of endogenous protein, such as host elastin. However, such high levels (μM) of degradation products of extracellular matrix components have been observed only under severe pathological conditions such as bone metastasis of cancer .

Cell Adhesion

The elastin-derived peptide Val-Ala-Pro-Gly (VAPG) can be used as a biospecific cell adhesion ligand for smooth muscle cells .

Cosmetic Applications

特性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-USJZOSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918909 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92899-39-3 | |

| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。